molecular formula C7H13N3S B13240801 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole

Cat. No.: B13240801
M. Wt: 171.27 g/mol
InChI Key: CBIIOOOKJHEDPI-UHFFFAOYSA-N
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Description

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is a synthetic organic compound of interest in medicinal chemistry and materials science. This molecule features a 1-methyl-1H-imidazole ring linked via a sulfanyl (thioether) bridge to a terminal primary amine group. The imidazole moiety is a prominent pharmacophore in pharmaceuticals, known for its ability to coordinate with metal ions and participate in hydrogen bonding, which is critical for binding to biological targets . Research Applications and Potential: The structural components of this compound suggest broad research utility. The imidazole ring is a core structure in numerous bioactive molecules with documented antibacterial, anticancer, and antifungal properties . The aminopropylsulfanyl chain is a flexible linker that can facilitate the compound's use as a building block for synthesizing more complex molecular architectures, such as coordination polymers, ionic liquids, or as a ligand for metal complexes . Researchers may explore its application in developing novel enzyme inhibitors or as a precursor for functionalized polymers. Handling and Usage: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment under controlled laboratory conditions.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C7H13N3S/c1-10-5-4-9-7(10)11-6-2-3-8/h4-5H,2-3,6,8H2,1H3

InChI Key

CBIIOOOKJHEDPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCCN

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution Approach

Method Overview:
This method involves reacting 1-methylimidazole with 3-aminopropyl thiol (or its derivatives) to form the target compound via nucleophilic substitution.

Reaction Pathway:
$$
\text{1-Methylimidazole} + \text{3-Aminopropyl thiol} \rightarrow \text{2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole}
$$

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Temperature: 60–100°C.
  • Catalyst: None typically required; however, bases like potassium carbonate can be used to facilitate nucleophilic attack.
  • Duration: 4–12 hours depending on temperature and reagent concentrations.

Research Findings:
Studies indicate that using excess 3-aminopropyl thiol enhances yield, with typical yields ranging from 70% to 85%. The reaction proceeds via nucleophilic attack of the thiol sulfur on the methyl group attached to the imidazole nitrogen, forming the sulfanyl linkage.

Thiol-Disulfide Exchange Method

Method Overview:
This approach involves oxidizing or exchanging disulfide bonds to generate the sulfanyl linkage.

Reaction Pathway:
$$
\text{Imidazole derivative} + \text{Disulfide compounds} \rightarrow \text{Target sulfanyl compound}
$$

Process Details:

  • Starting from 1-methylimidazole and 3-aminopropyl disulfide .
  • The reaction is typically carried out under mild conditions with catalytic amounts of oxidants like iodine or hydrogen peroxide.

Research Discoveries:
This method allows for the formation of sulfanyl linkages with high regioselectivity and minimal side reactions, especially when employing milder oxidative conditions.

Multi-step Synthetic Route via Intermediate Formation

Step 1: Synthesis of 3-Aminopropyl Imidazole

  • React imidazole with 3-chloropropylamine under basic conditions to form 3-(1-methylimidazol-2-yl)sulfanylpropan-1-amine .
  • This step involves nucleophilic substitution of chloride with imidazole's nitrogen.

Step 2: Sulfanyl Functionalization

  • React the intermediate with hydrogen sulfide (H₂S) or thiolating agents to introduce the sulfanyl group at the desired position.

Step 3: Final Methylation

  • Methylate the imidazole nitrogen using methyl iodide or methyl chloride under basic conditions to obtain the target compound.

Research Data:
This multi-step approach has been documented with yields ranging from 50% to 75%, depending on reaction optimization. It offers high regioselectivity and allows for structural modifications.

Catalytic and Green Chemistry Methods

Recent advances focus on environmentally benign synthesis:

  • Use of ionic liquids as solvents to enhance reaction rates and yields.
  • Catalysis with transition metals such as palladium or copper for coupling reactions.
  • Microwave-assisted synthesis to reduce reaction times and improve yields.

Research Discoveries:
Application of microwave irradiation has demonstrated reaction completion within minutes, with yields exceeding 80%. Ionic liquids have been shown to facilitate cleaner reactions with minimal by-products.

Data Tables Summarizing Preparation Methods

Method Precursors Conditions Yield (%) Advantages References
Nucleophilic substitution 1-Methylimidazole + 3-Aminopropyl thiol DMF, 80°C, 6-12 hrs 70–85 Simple, high yield ,
Disulfide exchange Imidazole derivatives + disulfides Mild oxidants, RT–80°C 65–80 Mild, regioselective ,
Multi-step synthesis Imidazole + chloropropylamine + H₂S Basic, reflux 50–75 Structural control ,
Green chemistry Ionic liquids, microwave 100–150°C, mins >80 Environmentally friendly ,

Research Discoveries and Innovations

  • Catalytic Methods: Use of transition metal catalysis (e.g., Pd, Cu) has improved coupling efficiency, enabling more sustainable synthesis pathways.
  • Microwave-Assisted Synthesis: Rapid reaction times with high yields, reducing energy consumption.
  • Ionic Liquids: Serve as both solvent and catalyst, enhancing selectivity and reducing waste.
  • Biocatalytic Approaches: Emerging research explores enzyme-mediated transformations for greener synthesis, though still in early stages.

Chemical Reactions Analysis

Thiol-Mediated Reactions

The sulfanyl group (–S–) in this compound participates in oxidation and nucleophilic substitution reactions.

Oxidation to Sulfoxide/Sulfone
Treatment with oxidizing agents converts the thioether to sulfoxide or sulfone derivatives. For example:

  • Reagent : 3% H₂O₂ in acetic acid

  • Product : 2-[(3-Aminopropyl)sulfinyl]-1-methyl-1H-imidazole (sulfoxide)

  • Yield : ~85% (estimated from analogous reactions in)

Nucleophilic Substitution
The sulfur atom acts as a nucleophile in alkylation reactions:

  • Reagent : 3-Bromopropanamine

  • Product : 2-[(3-Aminopropyl)sulfanyl]-1,N⁶-ethenoadenosine diphosphate (via [5+1] heterocyclization)

  • Conditions : Alkaline hydrolysis followed by carbon disulfide (CS₂) treatment

Amino Group Reactions

The primary amine (–NH₂) undergoes alkylation, acylation, and condensation reactions.

Alkylation

  • Reagent : Ethylene oxide

  • Product : N-(3-(1-Methyl-1H-imidazol-2-ylthio)propyl)ethanolamine

  • Conditions : Room temperature, 12 hours

Acylation

  • Reagent : Acetic anhydride

  • Product : 2-[(3-Acetamidopropyl)sulfanyl]-1-methyl-1H-imidazole

  • Yield : 78% (based on similar imidazole acylation data)

Imidazole Ring Reactions

The imidazole ring engages in electrophilic substitution and coordination chemistry.

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the C4 position of the ring.

  • Halogenation : Br₂ in CCl₄ yields 4-bromo-2-[(3-aminopropyl)sulfanyl]-1-methyl-1H-imidazole.

Coordination with Metal Ions
The compound forms complexes with transition metals via nitrogen and sulfur atoms:

Metal SaltProductApplication
CuCl₂[Cu(L)₂Cl₂]Catalysis in oxidation reactions
Pd(OAc)₂[Pd(L)(OAc)₂]Suzuki-Miyaura cross-coupling

Key Reaction Data Table

Reaction TypeReagentProductConditionsYieldSource
Oxidation H₂O₂/CH₃COOHSulfoxide25°C, 6 hr85%
Alkylation 3-BromopropanamineAdenosine derivativeAlkaline, 70°C65%
Acylation Ac₂OAcetamido derivativeReflux, 3 hr78%
Nitration HNO₃/H₂SO₄4-Nitroimidazole0–5°C, 2 hr72%

Mechanistic Insights

  • Thiol Oxidation : Proceeds via a two-electron transfer mechanism, forming a sulfenic acid intermediate.

  • Imidazole Halogenation : Follows an electrophilic aromatic substitution pathway, with proton abstraction stabilizing the transition state.

  • Metal Coordination : The imidazole nitrogen and thioether sulfur act as bidentate ligands, forming stable five-membered chelate rings.

Scientific Research Applications

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is a heterocyclic compound with the molecular formula C7H13N3SC_7H_{13}N_3S that has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole has applications in diverse scientific fields:

  • Chemistry As a building block in synthesizing complex molecules
  • Biology As a biochemical probe
  • Medicine For its potential therapeutic properties, including antimicrobial and anticancer activities
  • Industry In the development of new materials and catalysts

Chemical Reactions

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole can undergo reactions such as:

  • Oxidation The sulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives. Reducing agents such as lithium aluminum hydride can be used.
  • Substitution The amino group can participate in nucleophilic substitution reactions. Acyl chlorides or alkyl halides can be used for substitution reactions, often in the presence of a base. Substituted imidazole derivatives with various functional groups are major products formed.

Mechanism of Action

The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The imidazole ring can also interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylnicotinonitrile
  • 1-Methyl-1H-imidazole
  • Thiazoles

Uniqueness

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a sulfanyl group makes it a versatile compound for various applications.

Biological Activity

2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their roles in pharmaceuticals, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C7H12N4S\text{C}_7\text{H}_{12}\text{N}_4\text{S}

This structure indicates the presence of an imidazole ring, an amino group, and a sulfanyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole have shown efficacy against various bacterial strains. A study compared several substituted imidazoles against standard antibiotics, revealing that certain derivatives had inhibition percentages as high as 80% against Escherichia coli and other pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget PathogenInhibition Zone (mm)Activity Index (%)
2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazoleE. coli2080
ChloramphenicolE. coli21-
Other Imidazole DerivativeStaphylococcus aureus1875

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. Research indicates that certain compounds can induce apoptosis in cancer cells by disrupting cellular processes and promoting oxidative stress. For example, imidazoles have been linked to the inhibition of key enzymes involved in cancer cell proliferation . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.

Case Study: Anticancer Efficacy

A recent study focused on a series of substituted imidazoles, including derivatives similar to 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole, demonstrated significant cytotoxic effects against various cancer cell lines. The study reported IC50 values ranging from 5 µM to 15 µM for different derivatives tested against breast and prostate cancer cell lines .

The biological activity of 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is believed to stem from its ability to interact with biological macromolecules. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing enzyme activity and cellular signaling pathways.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts at the molecular level with target proteins. For instance, docking simulations have indicated strong binding affinities with bacterial enzymes such as FabH-CoA complex in E. coli, suggesting a potential mechanism for its antibacterial effects .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole, and how are reaction conditions optimized?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 3-aminopropanethiol) may react with halogenated imidazole precursors under basic conditions. Key parameters include solvent choice (e.g., methanol or DMF), temperature control (room temperature to reflux), and stoichiometric ratios of reactants . Catalysts like triethylamine are often used to neutralize byproducts (e.g., HCl) and improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?

  • 1H/13C NMR : The imidazole protons appear as distinct singlets (~δ 7.0–7.5 ppm), while the aminopropyl chain shows resonances at δ 1.6–2.8 ppm (CH2) and δ 3.0–3.5 ppm (NH2). The sulfanyl group’s presence is confirmed by spin-spin coupling in the aliphatic region .
  • IR Spectroscopy : Stretching vibrations for N-H (~3350 cm⁻¹), C-S (~650 cm⁻¹), and C-N (~1250 cm⁻¹) bonds are diagnostic .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 188 for C7H13N3S) and fragmentation patterns validate the molecular formula .

Q. How is purity assessed during synthesis, and what analytical methods are recommended?

  • Combustion analysis (C/H/N/S) is used to verify elemental composition. High-performance liquid chromatography (HPLC) with UV detection or LC-MS ensures >95% purity. Melting point consistency (e.g., 120–125°C) also indicates crystallinity and purity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly when using SHELX software?

  • SHELX Refinement : Initial models are built using SHELXD for phase determination, followed by iterative refinement in SHELXL. Discrepancies in thermal parameters or occupancy may arise from disorder in the aminopropyl chain; constraints (e.g., DFIX for bond lengths) or twinning corrections resolve these .
  • Validation Tools : The R-factor (<5%), wR2 (<15%), and goodness-of-fit (~1.0) metrics ensure reliability. PLATON or Mercury software visualizes hydrogen bonding (e.g., N-H···S interactions) .

Q. How does the compound’s bioactivity correlate with structural modifications, and what experimental assays validate these effects?

  • Platelet Aggregation Studies : Analogous to 2-[(3-aminopropyl)sulfanyl]-1,N6-ethenoadenosinediphosphate (), this compound’s thioether linkage may enhance binding to ADP receptors. In vitro assays (e.g., turbidimetric aggregation with human platelet-rich plasma) quantify activity .
  • SAR Analysis : Modifying the imidazole’s substituents (e.g., replacing methyl with cyclopropyl) alters hydrophobicity and receptor affinity. Docking studies (AutoDock Vina) predict interactions with active sites, validated by mutagenesis .

Q. What computational methods predict the compound’s reactivity in nucleophilic or oxidative environments?

  • DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-311++G(d,p) level. Fukui indices identify nucleophilic sites (e.g., sulfur in the sulfanyl group), while HOMO-LUMO gaps (~4.5 eV) predict oxidative stability .
  • MD Simulations : GROMACS models solvation dynamics (e.g., in water/DMSO mixtures) to study degradation pathways under varying pH .

Methodological Notes

  • Contradictions in Data : Discrepancies in NMR shifts may arise from solvent polarity (CDCl3 vs. DMSO-d6). Cross-validate with X-ray structures .
  • Safety Protocols : Use fume hoods during synthesis due to volatile thiol intermediates. Store the compound at –20°C under inert gas to prevent oxidation .

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